(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane (Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane
Brand Name: Vulcanchem
CAS No.: 15853-77-7
VCID: VC21066595
InChI: InChI=1S/2C7H10O4.2C4H9.Sn/c2*1-2-5-11-7(10)4-3-6(8)9;2*1-3-4-2;/h2*3-4H,2,5H2,1H3,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;;
SMILES: CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC
Molecular Formula: C22H36O8Sn
Molecular Weight: 547.2 g/mol

(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane

CAS No.: 15853-77-7

Cat. No.: VC21066595

Molecular Formula: C22H36O8Sn

Molecular Weight: 547.2 g/mol

* For research use only. Not for human or veterinary use.

(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane - 15853-77-7

Specification

CAS No. 15853-77-7
Molecular Formula C22H36O8Sn
Molecular Weight 547.2 g/mol
IUPAC Name 4-O-[dibutyl-[(Z)-4-oxo-4-propoxybut-2-enoyl]oxystannyl] 1-O-propyl (Z)-but-2-enedioate
Standard InChI InChI=1S/2C7H10O4.2C4H9.Sn/c2*1-2-5-11-7(10)4-3-6(8)9;2*1-3-4-2;/h2*3-4H,2,5H2,1H3,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;;
Standard InChI Key KCEFGNYUOUUPFP-VGKOASNMSA-L
Isomeric SMILES CCCC[Sn](OC(=O)/C=C\C(=O)OCCC)(OC(=O)/C=C\C(=O)OCCC)CCCC
SMILES CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC
Canonical SMILES CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator